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Compound of Interest

3-Fluoro-4-
Compound Name: ) S
isopropoxyphenylboronic acid

cat. No.: B1355223

An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: Properties,
Synthesis, and Application in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, functionalized
phenylboronic acids are indispensable building blocks. Their utility, particularly in palladium-
catalyzed cross-coupling reactions, has revolutionized the construction of complex biaryl
systems that form the core of numerous pharmaceutical agents and advanced materials.[1][2]
[3] Among these critical reagents, 3-Fluoro-4-isopropoxyphenylboronic acid has emerged
as a particularly valuable synthon.

This guide provides a comprehensive technical overview of 3-Fluoro-4-
isopropoxyphenylboronic acid, detailing its physicochemical properties, a representative
synthetic approach, and its strategic application in Suzuki-Miyaura cross-coupling. We will
explore the rationale behind its use in drug discovery, supported by a detailed experimental
protocol and workflow, to offer researchers and drug development professionals a practical and
authoritative resource.

Core Physicochemical Properties

The specific arrangement of the fluoro, isopropoxy, and boronic acid groups on the phenyl ring
imparts unique reactivity and solubility characteristics to the molecule. These features are
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critical for its performance in synthetic applications.

Property Value Source
Molecular Weight 198.00 g/mol [4]
Chemical Formula CoH12BFOs3 [4]
Appearance Solid [4]
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Synthesis and Quality Control: A Conceptual
Pathway

The synthesis of substituted phenylboronic acids often involves a multi-step sequence
designed to introduce the desired functionalities with high regioselectivity. A common and
robust strategy for preparing compounds like 3-Fluoro-4-isopropoxyphenylboronic acid
involves the ortho-lithiation of a fluorinated aromatic precursor, followed by borylation.

A plausible synthetic route can be conceptualized starting from a commercially available
precursor like 4-bromo-2-fluoroaniline. The synthesis involves protecting the amine, performing
a lithium-halogen exchange, reacting with a borate ester, and subsequent hydrolysis to yield
the final boronic acid.[5] A similar strategy is employed for other fluorinated phenylboronic
acids, where an aryl halide is treated with an organolithium reagent at low temperatures (e.g.,
-78 °C) to form an aryllithium intermediate, which is then quenched with a trialkyl borate (like
trimethyl borate or triisopropyl borate) followed by acidic workup.[5][6]

Rigorous quality control is paramount to ensure the reliability of downstream applications. The
purity of the final product is typically assessed by High-Performance Liquid Chromatography
(HPLC) and its identity confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). For a reagent of this nature, a purity of 295% is standard for use in
sensitive catalytic reactions.
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Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][7][8] 3-Fluoro-4-
isopropoxyphenylboronic acid is an excellent coupling partner in these reactions for several
reasons:

» Electronic Tuning: The electron-withdrawing nature of the fluorine atom can influence the
electronic properties of the resulting biaryl structure, which can be crucial for modulating a
drug candidate's interaction with its biological target.[1][9]

o Metabolic Stability: The C-F bond is exceptionally strong. Incorporating fluorine at strategic
positions can block metabolic oxidation, thereby enhancing the metabolic stability and
pharmacokinetic profile of a drug.[1][10]

e Improved Properties: The isopropoxy group can improve solubility and also serve as a key
interaction point within a protein binding pocket.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling

This protocol provides a robust, self-validating framework for the cross-coupling of 3-Fluoro-4-
isopropoxyphenylboronic acid with a generic aryl bromide. Optimization of catalyst, base,
and solvent may be required for specific substrates.

Materials:

e Aryl Bromide (1.0 equiv)

3-Fluoro-4-isopropoxyphenylboronic acid (1.2-1.5 equiv)

Palladium Catalyst (e.g., Pd(PPhs)a or PdClz2(dppf), 1-5 mol%)

Aqueous Base (e.g., 2M NazCOs or K2CO3, 2.0 equiv)

Solvent System (e.g., Toluene, Dioxane, or a Toluene/Ethanol/Water mixture)
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Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl bromide, 3-Fluoro-4-
isopropoxyphenylboronic acid, palladium catalyst, and base.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)
for three cycles. This is critical to prevent the oxidation and deactivation of the palladium(0)
catalyst.

Solvent Addition: Add the degassed solvent system to the flask via syringe.

Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110
°C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).[7][11] For microwave-assisted reactions,
temperatures up to 150 °C for shorter durations (e.g., 20-30 minutes) can be employed.[12]

Work-up: After the reaction is complete (as indicated by the consumption of the limiting
reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl
acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (NazS0a), filter, and
concentrate under reduced pressure. The crude residue is then purified by column
chromatography on silica gel to yield the desired biaryl product.[2][7]

Experimental Workflow Diagram
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Strategic Role in Drug Discovery

The incorporation of boron, particularly in the form of boronic acids, has led to significant
breakthroughs in medicine.[13] Bortezomib, a boronic acid-containing proteasome inhibitor,
was a landmark FDA-approved drug for treating multiple myeloma.[13] This has spurred
immense interest in boronic acids as pharmacophores.

Biaryl structures synthesized using 3-Fluoro-4-isopropoxyphenylboronic acid are of high
interest in the development of targeted therapies, such as kinase inhibitors or protein-protein
interaction modulators. The strategic placement of the fluoro and isopropoxy groups can
enhance binding affinity, improve metabolic stability, and fine-tune the absorption, distribution,
metabolism, and excretion (ADME) properties of a drug candidate.[9][10]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a biaryl molecule, synthesized
using our title compound, acts as an inhibitor of a kinase signaling pathway, a common
mechanism in oncology drugs.
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Caption: Inhibition of a generic kinase signaling pathway by a biaryl small molecule.

Conclusion
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3-Fluoro-4-isopropoxyphenylboronic acid is more than just a chemical reagent; it is a
strategic tool for molecular design. Its well-defined properties and robust performance in
Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for
constructing novel molecular architectures. For researchers in drug discovery, the unique
combination of fluorine and a boronic acid functional group offers a validated strategy for
enhancing the pharmacokinetic and pharmacodynamic properties of next-generation
therapeutics. The continued application of such sophisticated building blocks will undoubtedly
fuel further innovation across the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Fluoro-4-isopropoxyphenylboronic acid molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355223#3-fluoro-4-isopropoxyphenylboronic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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